5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S/c17-12-5-11(6-18-7-12)16(21)19-8-13(20)15-2-1-14(22-15)10-3-4-23-9-10/h1-7,9,13,20H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFATKMBTXPHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CC=C(O2)C(CNC(=O)C3=CC(=CN=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of pyridine-3-carboxamide to introduce the bromine atom at the 5-position. This is followed by the formation of the hydroxyethyl group through a reaction with an appropriate hydroxyethylating agent. The final step involves coupling the furan-thiophene moiety to the hydroxyethyl group under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMSO (dimethyl sulfoxide) in the presence of an oxidizing agent.
Reduction: Reagents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under conditions like heating or using a catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing thiophene and furan rings often exhibit significant antibacterial properties. For example, studies have shown that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, which could be relevant for the development of new antibiotics targeting multi-drug resistant strains .
Antifungal Properties
The compound's structure suggests potential antifungal activity. Similar derivatives have been evaluated for their efficacy against fungal pathogens, particularly those resistant to conventional treatments. The incorporation of heterocyclic rings like thiophene has been linked to enhanced antifungal activity due to their ability to disrupt fungal cell membranes .
Antimalarial Activity
Recent studies have explored the use of furan and thiophene derivatives in antimalarial drug design. Compounds with similar structural features have demonstrated promising results in inhibiting Plasmodium falciparum, the parasite responsible for malaria. This suggests that 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide may also possess antimalarial properties worth investigating .
Enzyme Inhibition
Research has indicated that certain compounds with a similar backbone can act as inhibitors for key enzymes involved in bacterial metabolism. For example, studies on pyridine derivatives have shown that they can effectively inhibit enzymes like ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria . This inhibition could lead to novel therapeutic strategies against bacterial infections.
Case Studies and Findings
Mechanism of Action
The mechanism by which 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the hydroxyethyl group and the furan-thiophene moiety suggests potential interactions with hydrophobic pockets in proteins, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally and functionally related molecules from diverse pharmacological and synthetic studies.
Table 1: Structural and Functional Comparison
Key Comparisons
Heterocyclic Diversity: The target compound’s thiophene-furan system (vs. Unlike dihydropyridines (e.g., AZ257), the pyridine-carboxamide core lacks a reducible C=N bond, suggesting greater oxidative stability .
Substituent Effects: The 5-bromo group in the target compound contrasts with cyano (AZ331) or nitro (ranitidine derivatives) substituents. Bromine’s larger atomic radius may sterically hinder interactions but offers a handle for further functionalization (e.g., cross-coupling) . The hydroxyethyl side chain resembles ranitidine’s amino alcohol, which is critical for solubility and hydrogen bonding .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as in ) to attach the thiophene-furan moiety to the pyridine core. This contrasts with ranitidine derivatives, which require multistep nitroacetamide formation .
Research Findings and Implications
- Electrophilic Reactivity: The bromine atom in the target compound is primed for nucleophilic substitution or cross-coupling reactions, a feature absent in non-halogenated analogs like AZ257 .
- Solubility vs. Bioavailability: The hydroxyethyl group may improve aqueous solubility compared to purely hydrophobic analogs (e.g., AZ331’s trifluoroethylamino group), but could reduce membrane permeability .
Biological Activity
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 393.26 g/mol. Its structure includes functional groups that are often associated with various biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄BrN O₃S |
| Molecular Weight | 393.26 g/mol |
| CAS Number | 2097929-15-0 |
Biological Activity Overview
While direct studies on the biological activity of this specific compound are sparse, insights can be drawn from related compounds and their mechanisms of action:
- Antibacterial Activity : Compounds with pyridine and furan rings have been reported to exhibit antibacterial properties. For instance, derivatives of pyridine have shown significant inhibitory effects against various bacterial strains .
- Antifungal Activity : Similar structures have been evaluated for antifungal properties. For example, compounds containing thiophene moieties have demonstrated notable fungicidal activity in greenhouse studies, indicating that modifications to the thiophene or furan structures can enhance bioactivity .
- Anti-inflammatory and Anti-fibrotic Effects : Pyridine derivatives have been linked to anti-inflammatory effects and the inhibition of fibrosis through the modulation of collagen synthesis and other inflammatory pathways .
Synthesis and Evaluation of Similar Compounds
- Pyridine Derivatives : A series of pyridine derivatives were synthesized and evaluated for their antibacterial properties. Compounds with electron-withdrawing groups showed enhanced activity due to improved binding affinity to bacterial targets .
- Furan-based Compounds : Research indicated that furan-containing compounds could inhibit specific enzymes involved in inflammation and fibrosis, suggesting a potential pathway for the biological activity of 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide .
Structure-Activity Relationship (SAR)
The presence of bromine and hydroxyl groups in the compound may significantly influence its biological activity:
- Bromine Substitution : The introduction of bromine can enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Hydroxyl Group : Hydroxyl groups often contribute to hydrogen bonding interactions, which can enhance binding affinity to biological targets.
Q & A
What are the common synthetic routes for preparing 5-bromo-N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}pyridine-3-carboxamide, and what are their limitations?
Basic Research Question
The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-bromopyridine-3-carboxylic acid derivatives with hydroxyl-ethyl-thiophene-furan intermediates under amide-forming conditions (e.g., using carbodiimide coupling agents like EDC/HCl) . Key limitations include low yields due to steric hindrance from the bulky thiophene-furan moiety and competing side reactions (e.g., oxidation of the hydroxyethyl group). Purification challenges arise from polar by-products, necessitating chromatographic separation .
How can X-ray crystallography be employed to resolve the stereochemical configuration of this compound?
Basic Research Question
Single-crystal X-ray diffraction is critical for determining stereochemistry. Crystallize the compound using slow evaporation in methanol or acetonitrile. Data collection with a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (space group P21/c) can resolve bond angles, torsion angles, and hydrogen-bonding networks . For example, monoclinic systems with unit cell parameters (e.g., a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°) provide high-resolution structural validation .
What strategies are recommended for optimizing reaction conditions to improve yield and purity?
Advanced Research Question
Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For instance, optimize amide coupling using response surface methodology to identify interactions between variables. Evidence suggests that polar aprotic solvents (DMF, DMSO) at 60–80°C enhance reaction efficiency, while scavengers like HOAt suppress side reactions . Monitor reaction progress via in situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically.
How can researchers address discrepancies in bioactivity data across different assay systems?
Advanced Research Question
Contradictions often arise from assay-specific factors (e.g., cell membrane permeability, protein binding). Validate bioactivity using orthogonal assays:
- In vitro : Radioligand binding assays (e.g., competitive binding with V1b receptors) .
- In vivo : Stress-induced corticotropin secretion models in rats to confirm pharmacological relevance .
Cross-validate results with structural analogs (e.g., pyridine-thiophene derivatives) to isolate structure-activity relationships (SAR). Statistical tools like Bland-Altman plots can quantify inter-assay variability .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Advanced Research Question
Use molecular dynamics (MD) simulations and QSAR models to predict logP, solubility, and metabolic stability. Software like Schrödinger’s QikProp or ADMET Predictor™ can estimate:
- Lipophilicity : logP ≈ 2.1 (moderate permeability).
- Metabolic sites : CYP3A4-mediated oxidation of the thiophene ring .
Validate predictions with experimental data from hepatic microsome assays and HPLC-based solubility tests.
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Advanced Research Question
Conduct accelerated stability studies (ICH guidelines):
- pH stability : Use phosphate buffers (pH 1.2–7.4) at 37°C. LC-MS analysis reveals degradation products (e.g., hydrolysis of the amide bond at pH < 3).
- Thermal stability : TGA/DSC shows decomposition above 150°C, suggesting lyophilization for long-term storage . Include antioxidants (e.g., ascorbic acid) in formulations to prevent oxidative degradation of the furan-thiophene moiety.
What analytical techniques are most effective for characterizing polymorphic forms?
Advanced Research Question
Combine PXRD , DSC , and Raman spectroscopy to identify polymorphs. For example, distinct PXRD peaks at 2θ = 12.5° and 15.8° differentiate Form I (monoclinic) from Form II (triclinic). Variable-temperature NMR can detect conformational changes in solution, while solid-state NMR (13C CP/MAS) resolves hydrogen-bonding patterns in crystalline forms .
How can researchers resolve conflicting crystallographic data regarding hydrogen-bonding networks?
Advanced Research Question
Reanalyze diffraction data with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For example, O–H···N hydrogen bonds (2.8–3.2 Å) and π-π stacking (3.6 Å) stabilize the lattice . Compare results with DFT-optimized geometries (Gaussian 16) to validate hydrogen-bond distances and angles. Discrepancies may arise from dynamic disorder, requiring refinement with twin-law corrections in SHELXL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
